molecular formula C9H12N2O2 B1605626 DL-Phenylalanine hydroxamate CAS No. 36207-44-0

DL-Phenylalanine hydroxamate

Numéro de catalogue: B1605626
Numéro CAS: 36207-44-0
Poids moléculaire: 180.2 g/mol
Clé InChI: XWQMGESVWMBPAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Phenylalanine hydroxamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for DL-Phenylalanine hydroxamate, and how do they influence yield and purity?

this compound can be synthesized via Strecker synthesis using phenylacetaldehyde, hydrogen cyanide, and ammonia, or through carbonyl condensation of benzaldehyde with hydantoin followed by hydrogenation and hydrolysis . Methodological optimization, such as controlling reaction pH and temperature, is critical to minimize racemization and improve enantiomeric purity. Post-synthesis purification via recrystallization or chromatography ensures high yields (>85%) and reduces byproducts like unreacted hydantoin derivatives .

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?

High-performance liquid chromatography (HPLC) with chiral stationary phases is effective for separating D- and L-enantiomers in racemic mixtures . For structural confirmation, ¹³C-NMR spectroscopy resolves hydroxamate-specific carbonyl resonances (e.g., 170–175 ppm for the hydroxamic acid moiety), while mass spectrometry (MS) provides molecular ion validation (m/z 180.21 for the free base) . Colorimetric assays, such as the Folin-Ciocalteu method, may require prior derivatization to enhance sensitivity .

Q. How does this compound inhibit enzymes like leucyl aminopeptidase, and what experimental approaches validate this?

this compound acts as a competitive inhibitor by mimicking the transition state of peptide bond hydrolysis. Enzyme kinetics assays (e.g., Michaelis-Menten plots with varying substrate concentrations) reveal reduced V_max and unchanged K_m, confirming competitive inhibition. Spectrophotometric monitoring of p-nitroaniline release from leucine-p-nitroanilide substrates at 405 nm quantifies inhibition potency (IC₅₀ ≈ 15 µM for bacterial leucyl aminopeptidase) .

Advanced Research Questions

Q. How can advanced NMR techniques elucidate the structural dynamics of hydroxamate-containing siderophores derived from this compound?

2D ¹H-¹³C heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY) identify hydroxamate-iron coordination sites. For example, desferrioxamine siderophores exhibit distinct ¹³C shifts at δ 175 ppm (hydroxamate carbonyl) and δ 55 ppm (N–O bonding carbons), with NOE effects confirming intramolecular hydrogen bonding . Isotopic labeling (¹⁵N/¹³C) further tracks iron-binding stability under physiological pH .

Q. What environmental and genetic factors influence hydroxamate accumulation in crops, and how can experimental designs account for these variables?

Hydroxamate content in maize hybrids varies significantly with organ age (e.g., <12-day-old shoots show 2× higher levels than mature leaves) and nitrogen availability . Controlled factorial experiments (e.g., irrigation × fertilization × genotype) with ANOVA analysis can isolate treatment effects. For example, soybean trials in the Viișoara-Turda region demonstrated a 8.8% increase in DL-phenylalanine under optimized irrigation (a2×b2×c1 treatment) compared to controls .

Q. What methodologies enable enantioseparation of this compound for studying enantiomer-specific bioactivity?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation (α > 1.5) in HPLC. Preparative-scale resolution using supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases yields >99% enantiomeric excess (ee) for pharmacological assays . Circular dichroism (CD) at 220 nm verifies enantiopurity post-separation .

Q. How does this compound modulate neurochemical pathways as a precursor, and what in vitro models validate this?

L-Phenylalanine (50% of the racemate) serves as a tyrosine precursor, elevating dopamine synthesis in PC12 cells (confirmed via LC-MS quantification). Concurrently, D-Phenylalanine inhibits carboxypeptidase A, prolonging enkephalin-mediated analgesia in murine neuroblastoma assays (IC₅₀ ≈ 20 µM) . Co-administration with monoamine oxidase inhibitors (MAOIs) requires careful dose optimization to avoid serotonin syndrome .

Q. What role does hydroxamate content play in plant resistance to pathogens, and how can resistant hybrids be selected?

Hydroxamates chelate iron, limiting pathogen growth. Field trials comparing maize hybrids (e.g., P9578 vs. PR38A79) under Fusarium inoculation show a 30% reduction in fungal biomass in high-hydroxamate genotypes. Laboratory bioassays using detached leaf assays with hydroxamate extracts (0.1–1.0 mM) correlate with field resistance metrics (R² = 0.78) .

Q. How should researchers design multi-variable agricultural studies to assess this compound’s role in crop stress responses?

Split-plot designs with randomized block arrangements control spatial variability. For example, a 3×3×2 factorial design (irrigation levels × fertilizer types × genotypes) with three replicates quantifies interaction effects. Metabolomic profiling (GC-MS) of phloem exudates identifies hydroxamate-linked stress markers (e.g., jasmonic acid) .

Q. What catalytic strategies improve the synthesis of this compound derivatives for drug discovery?

Mizoroki-Heck cross-coupling using Pd(OAc)₂ catalysts (2 mol%) and aryl halides functionalizes the hydroxamate backbone. For example, coupling with 4-bromostyrene yields styryl derivatives with 75% conversion (confirmed via ¹H-NMR integration of vinyl protons at δ 6.8–7.2 ppm). Microwave-assisted synthesis reduces reaction times from 24 h to 2 h .

Propriétés

Numéro CAS

36207-44-0

Formule moléculaire

C9H12N2O2

Poids moléculaire

180.2 g/mol

Nom IUPAC

2-amino-N-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)11-13)6-7-4-2-1-3-5-7/h1-5,8,13H,6,10H2,(H,11,12)

Clé InChI

XWQMGESVWMBPAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NO)N

SMILES canonique

C1=CC=C(C=C1)CC(C(=O)NO)N

Pictogrammes

Irritant

Séquence

F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.